molecular formula C6H11N3O B2735725 2-(1,2,4-Triazol-1-yl)butan-1-ol CAS No. 2226182-59-6

2-(1,2,4-Triazol-1-yl)butan-1-ol

Cat. No. B2735725
CAS RN: 2226182-59-6
M. Wt: 141.174
InChI Key: LZAAOCRRYROPJR-UHFFFAOYSA-N
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Description

“2-(1,2,4-Triazol-1-yl)butan-1-ol” is a chemical compound that contains a triazole ring. The triazole ring is a five-membered ring structure with three nitrogen atoms and two carbon atoms . It’s worth noting that the triazole ring is a popular scaffold in drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1,2,4-Triazol-1-yl)butan-1-ol” is characterized by the presence of a triazole ring. The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .


Chemical Reactions Analysis

The chemical reactions involving “2-(1,2,4-Triazol-1-yl)butan-1-ol” are complex and can involve various processes. For instance, one study reported the synthesis of 1,2,4-triazole derivatives through a series of chemical reactions .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-6(3-10)9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAAOCRRYROPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1C=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)butan-1-ol

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